

Fmoc-D-Cys(MbzI)-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-D-Cys(MbzI)-OH

Cat. No.: B613522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Cys(MbzI)-OH is a pseudoisomer of Fmoc-L-Cys(MbzI)-OH and a derivative of the amino acid D-cysteine, a critical building block in the field of peptide chemistry.^{[1][2][3]} This guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS), catering to the needs of researchers and professionals in drug development and biochemical research. The incorporation of D-amino acids, such as D-cysteine, into peptide chains is a key strategy for enhancing peptide stability and resistance to enzymatic degradation.^[1]

Core Properties and Specifications

Fmoc-D-Cys(MbzI)-OH is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α -amino group and a 4-methylbenzyl (MbzI) group protecting the thiol side chain of D-cysteine. This dual protection scheme is fundamental to its application in Fmoc-based SPPS.

Property	Value
CAS Number	136050-67-4
Molecular Formula	C ₂₆ H ₂₅ NO ₄ S
Molecular Weight	447.55 g/mol
Appearance	White to off-white powder
Purity (typical)	≥98%
Melting Point	150-158 °C
Solubility	Soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone
Storage Conditions	2-8°C, sealed in a dry environment

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-D-Cys(MbzI)-OH** is as a building block in SPPS to introduce D-cysteine residues into a peptide sequence.^[1] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the Mbzl group offers robust protection for the cysteine thiol group, which is stable to the repetitive Fmoc deprotection steps. The Mbzl group requires stronger acidic conditions for its removal, typically during the final cleavage of the peptide from the resin.

Experimental Protocols

The following are detailed methodologies for the key steps involving **Fmoc-D-Cys(MbzI)-OH** in a standard SPPS workflow.

Fmoc Group Deprotection

This protocol outlines the removal of the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.

Reagents:

- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- DMF (Peptide Synthesis Grade)

Procedure:

- Swell the peptide-resin in DMF for 15-30 minutes.
- Drain the DMF from the reaction vessel.
- Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 3-5 minutes.
- Drain the deprotection solution.
- Repeat the addition of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- A qualitative ninhydrin (Kaiser) test can be performed to confirm the presence of a free primary amine.

Peptide Coupling

This protocol describes the coupling of **Fmoc-D-Cys(MbzI)-OH** to the deprotected N-terminus of the growing peptide chain on the solid support using HBTU/HOBt activation.

Reagents:

- **Fmoc-D-Cys(MbzI)-OH** (3-5 equivalents relative to resin loading)
- HBTU (2.9-4.9 equivalents)
- HOBt (3-5 equivalents, optional but recommended)
- N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

- DMF (Peptide Synthesis Grade)

Procedure:

- In a separate vessel, dissolve **Fmoc-D-Cys(MbzI)-OH**, HBTU, and HOBt in DMF.
- Add DIPEA to the solution to begin the pre-activation of the amino acid. Allow this mixture to stand for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.
- After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Cleavage from Resin and Mbzl Group Deprotection

The 4-methylbenzyl (Mbzl) protecting group is more stable than the commonly used trityl (Trt) group and requires specific cleavage conditions for efficient removal.

Reagents:

- Trifluoroacetic acid (TFA)
- Thioanisole
- Triethylsilane (TES) or Triisopropylsilane (TIS)
- Water
- Cold diethyl ether

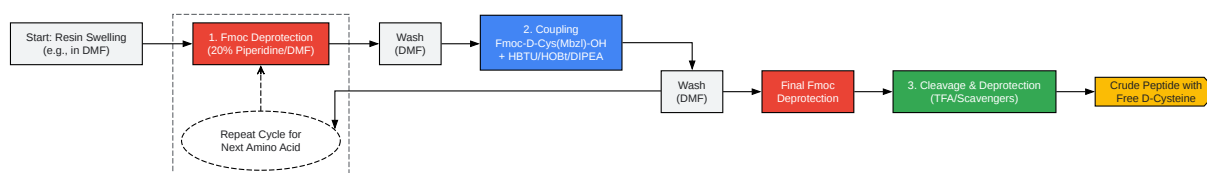
Procedure:

- Wash the fully synthesized and N-terminally deprotected peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

- Prepare a fresh cleavage cocktail. A highly effective cocktail for Mbzl removal consists of TFA/thioanisole/TES (96:2:2).
- Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask (approximately 10 mL per gram of resin).
- Stopper the flask and stir the mixture at room temperature. For complete removal of the Mbzl group, incubation at 40°C for 4 hours is recommended.
- After the cleavage is complete, filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Concentrate the TFA solution under a gentle stream of nitrogen or using a rotary evaporator.
- Precipitate the crude peptide by adding the concentrated solution dropwise to a 10-fold volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

Workflow Visualization

The following diagram illustrates the cyclical process of solid-phase peptide synthesis using **Fmoc-D-Cys(Mbzl)-OH**.



[Click to download full resolution via product page](#)

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating **Fmoc-D-Cys(MbzI)-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-D-Cys(4-MeBzl)-OH [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Fmoc-D-Cys(MbzI)-OH: A Technical Guide for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613522#what-is-fmoc-d-cys-mbzI-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com